P2X3 antagonist 34

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

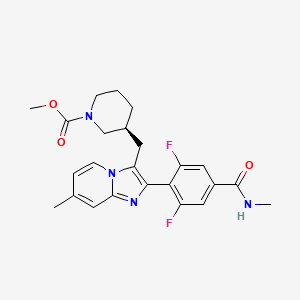

Structure

3D Structure

Properties

IUPAC Name |

methyl (3S)-3-[[2-[2,6-difluoro-4-(methylcarbamoyl)phenyl]-7-methylimidazo[1,2-a]pyridin-3-yl]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26F2N4O3/c1-14-6-8-30-19(10-15-5-4-7-29(13-15)24(32)33-3)22(28-20(30)9-14)21-17(25)11-16(12-18(21)26)23(31)27-2/h6,8-9,11-12,15H,4-5,7,10,13H2,1-3H3,(H,27,31)/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHJIZLMOCIYWJF-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(N2C=C1)CC3CCCN(C3)C(=O)OC)C4=C(C=C(C=C4F)C(=O)NC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=NC(=C(N2C=C1)C[C@@H]3CCCN(C3)C(=O)OC)C4=C(C=C(C=C4F)C(=O)NC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26F2N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Synthesis of P2X3 Antagonist 34 (BLU-5937): A Technical Guide

Introduction

P2X3 antagonist 34, also known as BLU-5937 or Camlipixant, is a potent and highly selective, orally bioavailable small molecule antagonist of the P2X3 receptor.[1][2] P2X3 receptors, which are ATP-gated ion channels, are predominantly expressed on C- and Aδ-fiber primary afferent neurons and are a clinically validated target for conditions related to afferent nerve sensitization, most notably chronic cough.[3][4] The discovery of compound 34 represents a significant advancement in the pursuit of therapies for refractory chronic cough, a condition with high unmet medical need. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, intended for researchers, scientists, and drug development professionals.

Discovery and Rationale

The development of P2X3 antagonists has been a key focus in the search for effective antitussive agents. However, a significant challenge has been the taste-related side effects, such as dysgeusia (altered taste), associated with less selective P2X3 antagonists that also inhibit the P2X2/3 heterotrimeric receptor, which is involved in taste perception.

BLU-5937 was specifically designed to be a highly selective antagonist for the P2X3 homotrimeric receptor over the P2X2/3 heterotrimeric receptor. This high selectivity is the cornerstone of its improved safety profile, particularly the significant reduction in taste-related adverse events observed in clinical trials. Preclinical studies demonstrated that BLU-5937 exhibits a potent anti-tussive effect without affecting taste perception and possesses an excellent safety profile.

Synthesis

This compound (BLU-5937) is an imidazopyridine compound. The synthesis of such compounds typically involves the construction of the core imidazo[1,2-a]pyridine scaffold followed by functionalization. While the specific, detailed synthetic route for BLU-5937 is proprietary, a general and representative synthesis of the imidazopyridine core can be derived from the chemical literature and relevant patents. A plausible synthetic approach is outlined below.

Representative Synthesis of the Imidazopyridine Core:

A common method for the synthesis of imidazo[1,2-a]pyridines is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.

-

Step 1: Formation of the Imidazopyridine Nucleus. A substituted 2-aminopyridine is reacted with a substituted α-bromoacetophenone in a suitable solvent such as ethanol or isopropanol, often with heating, to yield the corresponding imidazo[1,2-a]pyridine.

-

Step 2: Functionalization of the Core. The imidazo[1,2-a]pyridine core can then be further modified. For instance, a halogenated derivative can be subjected to palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce various substituents at specific positions on the aromatic rings. This allows for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

-

Step 3: Final Product Formation. Subsequent reaction steps, which may include amide bond formation or other standard organic transformations, would lead to the final this compound molecule.

Quantitative Data

The biological activity and pharmacokinetic properties of this compound have been extensively characterized. A summary of the key quantitative data is presented in the tables below.

Table 1: In Vitro Potency and Selectivity of this compound (BLU-5937)

| Target | Species | IC50 (nM) | Reference |

| P2X3 Homotrimer | Human | 25 | |

| P2X2/3 Heterotrimer | Human | >24,000 (>24 µM) |

Table 2: In Vivo Efficacy of this compound (BLU-5937) in a Guinea Pig Cough Model

| Tussive Agent | Dose (mg/kg, oral) | % Reduction in Coughs | Reference |

| Histamine-induced | 0.3, 3, 30 | Dose-dependent reduction | |

| ATP-induced | 3, 30 | Significant, dose-dependent reduction | |

| Citric Acid + ATP | Not specified | Significant reduction |

Table 3: Pharmacokinetic Properties of this compound (BLU-5937)

| Parameter | Value/Description | Reference |

| Oral Bioavailability | Good | |

| Predicted Human Clearance | Low | |

| Blood-Brain Barrier Permeability | No | |

| Safety Margin | High |

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.

1. In Vitro P2X3 Receptor Antagonist Activity Assay (FLIPR-based Calcium Influx Assay)

This assay is used to determine the potency of a compound in inhibiting the activation of P2X3 receptors.

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human P2X3 receptor are cultured in appropriate media and seeded into 384-well microplates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium 4 Assay Kit) in a buffer solution (e.g., Hanks' Balanced Salt Solution with HEPES) for approximately 1 hour at 37°C.

-

Compound Addition: The test compound (this compound) is prepared in a series of dilutions and added to the wells. The plate is incubated for a defined period (e.g., 15-20 minutes) to allow the compound to bind to the receptors.

-

Agonist Stimulation and Signal Detection: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). A P2X3 receptor agonist, such as α,β-methyleneATP (α,β-meATP), is added to the wells to stimulate calcium influx. The resulting change in fluorescence, which is proportional to the intracellular calcium concentration, is measured in real-time.

-

Data Analysis: The fluorescence signal is analyzed to determine the concentration-response curve for the antagonist. The IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced response, is calculated using non-linear regression analysis.

2. In Vivo Guinea Pig Cough Model

This model is used to assess the anti-tussive efficacy of a compound.

-

Animals: Male Dunkin-Hartley guinea pigs are used for this model.

-

Compound Administration: this compound is administered orally at various doses (e.g., 0.3, 3, 30 mg/kg) a set time (e.g., 2 hours) before the tussive challenge.

-

Tussive Challenge: The animals are placed in a whole-body plethysmography chamber and exposed to an aerosolized tussive agent. Common agents used include citric acid, histamine, or ATP. For example, an aerosol of 0.1 M citric acid and 10 µM ATP can be used.

-

Cough Detection and Measurement: Coughs are detected and counted over a defined period (e.g., 15 minutes) using a combination of sound recording and analysis of the characteristic pressure changes within the plethysmography chamber.

-

Data Analysis: The number of coughs in the compound-treated groups is compared to the vehicle-treated control group to determine the percentage of cough inhibition. Dose-response relationships are then established.

3. Electrophysiology Patch-Clamp Assay on Dorsal Root Ganglion (DRG) Neurons

This assay is used to investigate the effect of the antagonist on the electrical activity of sensory neurons.

-

Neuron Isolation: Dorsal root ganglia are dissected from rats, and the neurons are enzymatically dissociated and cultured.

-

Whole-Cell Patch-Clamp Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a single DRG neuron. The membrane patch is then ruptured to achieve a whole-cell recording configuration.

-

Compound and Agonist Application: The neuron is perfused with an external solution containing the P2X3 receptor agonist (e.g., α,β-meATP) in the presence and absence of this compound.

-

Data Acquisition and Analysis: The resulting ion channel currents are recorded using a patch-clamp amplifier. The inhibition of the agonist-induced current by the antagonist is measured to determine its effect on neuronal excitability.

Visualizations

Signaling Pathway of P2X3 Receptor-Mediated Cough Reflex

References

- 1. Mechanisms of capsaicin- and citric-acid-induced cough reflexes in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AID 2061588 - FLIPR Calcium 4 Assay from US Patent US20250214986: "P2X3 INHIBITOR COMPOUND, SALT THEREOF, POLYMORPH THEREOF AND USE THEREOF" - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sec.gov [sec.gov]

In-Depth Technical Guide: P2X3 Antagonist 34 (Camlipixant/BLU-5937)

For Researchers, Scientists, and Drug Development Professionals

Introduction

P2X3 antagonist 34, now identified as Camlipixant (also known as BLU-5937), is a potent, selective, and orally active non-competitive antagonist of the P2X3 receptor.[1][2][3] P2X3 receptors are ATP-gated ion channels predominantly found on primary afferent neurons, where they play a crucial role in nociceptive signaling and cough reflex pathways.[2][3] Camlipixant has emerged as a promising therapeutic candidate for the treatment of refractory chronic cough, a condition characterized by a persistent and debilitating cough. A key differentiator of Camlipixant is its high selectivity for the homotrimeric P2X3 receptor over the heterotrimeric P2X2/3 receptor, which is associated with a significantly lower incidence of taste-related side effects, a common issue with less selective P2X3 antagonists. This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental evaluation of Camlipixant.

Chemical Structure and Properties

Camlipixant is a small molecule with the following chemical identity and properties.

Chemical Structure

IUPAC Name: methyl (2S)-2-[[2-[2,6-difluoro-4-(methylcarbamoyl)phenyl]-7-methylimidazo[1,2-a]pyridin-3-yl]methyl]morpholine-4-carboxylate

Chemical Formula: C₂₃H₂₄F₂N₄O₄

Molecular Weight: 458.47 g/mol

CAS Number: 1621164-74-6

(Image of the chemical structure of Camlipixant should be placed here if available)

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₄F₂N₄O₄ | |

| Molecular Weight | 458.47 g/mol | |

| CAS Number | 1621164-74-6 | |

| Appearance | Solid | N/A |

| Solubility | Soluble in DMSO | N/A |

Biological Activity and Mechanism of Action

Camlipixant is a highly potent and selective antagonist of the P2X3 receptor. Its mechanism of action involves the inhibition of ATP-gated cation influx through the P2X3 ion channel, thereby modulating the activity of sensory neurons involved in cough and pain signaling.

In Vitro Potency and Selectivity

The potency and selectivity of Camlipixant have been determined using in vitro cell-based assays.

| Target | Assay Type | Species | IC₅₀ | Reference |

| hP2X3 (homotrimer) | Calcium Mobilization | Human | 25 nM | |

| hP2X2/3 (heterotrimer) | Calcium Mobilization | Human | >24 µM |

The data clearly indicates that Camlipixant is significantly more potent against the human P2X3 homotrimeric receptor compared to the P2X2/3 heterotrimeric receptor, with a selectivity of over 960-fold. This high selectivity is believed to be the reason for the observed low incidence of taste disturbances.

In Vivo Efficacy

The anti-tussive effects of Camlipixant have been demonstrated in preclinical models. In a guinea pig model of cough, oral administration of Camlipixant significantly reduced cough frequency in a dose-dependent manner.

| Animal Model | Dosing (oral) | Effect | Reference |

| Guinea Pig (citric acid-induced cough) | 3 and 30 mg/kg | Dose-dependent reduction in coughs |

Pharmacokinetics

Preclinical and clinical studies have shown that Camlipixant possesses favorable pharmacokinetic properties, including good oral bioavailability and low predicted clearance in humans. Phase 1 clinical trial data in healthy subjects demonstrated an excellent pharmacokinetic profile.

Human Pharmacokinetic Parameters (from Phase 1 studies)

| Parameter | Value | Condition | Reference |

| Bioavailability | Equivalent for Extended-Release vs. Immediate-Release | Single Dose | |

| AUC₂₄ₕ (geometric mean) | 82% of IR formulation | Single Dose (ER formulation) | |

| C₂₄ₕ (geometric mean) | 88% of IR formulation | Single Dose (ER formulation) | |

| Dosing Regimen | Predicted to be twice daily | N/A |

Experimental Protocols

In Vitro P2X3 Receptor Antagonist Activity Assay (Calcium Mobilization)

The following is a representative protocol for determining the in vitro potency of a P2X3 receptor antagonist using a calcium mobilization assay with a FLIPR (Fluorometric Imaging Plate Reader) system.

Objective: To measure the ability of a test compound (e.g., Camlipixant) to inhibit the influx of calcium through P2X3 channels upon activation by an agonist (e.g., ATP or α,β-methylene ATP).

Materials:

-

HEK293 cells stably expressing the human P2X3 receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a component of a FLIPR Calcium Assay Kit).

-

P2X3 receptor agonist (e.g., ATP or α,β-methylene ATP).

-

Test compound (Camlipixant) at various concentrations.

-

384-well black-walled, clear-bottom assay plates.

-

FLIPR Tetra® or similar instrument.

Procedure:

-

Cell Plating: Seed the HEK293-hP2X3 cells into 384-well plates at an appropriate density and incubate overnight to allow for cell attachment.

-

Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye according to the manufacturer's instructions. Remove the cell culture medium from the plates and add the dye loading buffer to each well. Incubate the plates for 1 hour at 37°C.

-

Compound Addition: Prepare serial dilutions of the test compound in assay buffer. The FLIPR instrument will add the compound solutions to the respective wells of the cell plate.

-

Agonist Addition and Signal Detection: The FLIPR instrument will then add the P2X3 agonist to all wells to stimulate the receptor. The instrument simultaneously measures the change in fluorescence intensity over time, which corresponds to the influx of calcium into the cells.

-

Data Analysis: The fluorescence signal is analyzed to determine the inhibitory effect of the test compound. The IC₅₀ value is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

P2X3 Receptor Signaling Pathway

Caption: P2X3 receptor signaling pathway and the inhibitory action of Camlipixant.

Experimental Workflow for P2X3 Antagonist Evaluation

Caption: A typical workflow for the discovery and development of a P2X3 antagonist.

Logical Relationship of Camlipixant's Development

References

Pharmacological Profile of P2X3 Antagonist 34 (BLU-5937): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of P2X3 antagonist 34, also known as BLU-5937. This potent and highly selective, orally active antagonist of the P2X3 homotrimeric receptor has demonstrated significant potential in preclinical models for the treatment of chronic cough. This document summarizes key in vitro and in vivo data, details experimental methodologies, and visualizes relevant biological pathways and workflows.

In Vitro Pharmacology

This compound (BLU-5937) is a potent and selective non-competitive antagonist of the P2X3 receptor.[1][2] Its inhibitory activity has been characterized across different species and receptor subtypes, demonstrating a remarkable selectivity for the P2X3 homotrimer over the P2X2/3 heterotrimer.[1][2]

Potency and Selectivity

The inhibitory potency of this compound was determined by assessing its ability to block the activity of P2X3 and P2X2/3 receptors activated by the agonist α,β-methylene ATP (αβ-meATP). The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Receptor Subtype | Species | IC50 (nM) | Selectivity (Fold) |

| P2X3 | Human | 25[1] | >960 |

| Rat | 92 | - | |

| Guinea Pig | 126 | - | |

| P2X2/3 | Human | >24,000 | - |

| Rat | 1820 | - | |

| Guinea Pig | 3450 | - |

Table 1: In Vitro Potency and Selectivity of this compound (BLU-5937)

Experimental Protocol: In Vitro Receptor Activity Assay

The potency and selectivity of this compound were evaluated using a cell-based assay measuring the influx of calcium following receptor activation in mammalian cells expressing cloned human P2X3 or P2X2/3 channels.

-

Cell Lines: Mammalian cell lines (e.g., HEK293) stably or transiently expressing recombinant human, rat, or guinea pig P2X3 or P2X2/3 receptors.

-

Agonist: α,β-methylene ATP (αβ-meATP), a stable ATP analog and selective P2X1 and P2X3 receptor agonist.

-

Assay Principle: Changes in intracellular calcium concentration ([Ca2+]i) upon receptor activation are measured using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Procedure:

-

Cells are seeded into 96- or 384-well plates and loaded with a calcium-sensitive dye.

-

Cells are pre-incubated with varying concentrations of this compound or vehicle control.

-

The P2X3 receptor agonist, αβ-meATP, is added to the wells to stimulate receptor activity.

-

The resulting fluorescence, indicative of intracellular calcium levels, is measured using a plate reader.

-

IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

-

Mechanism of Action

This compound acts as a non-competitive antagonist of the P2X3 receptor. This indicates that it does not compete with the endogenous ligand ATP for binding at the orthosteric site but rather binds to an allosteric site on the receptor, inducing a conformational change that prevents channel opening.

In Vivo Pharmacology

The in vivo efficacy of this compound has been primarily demonstrated in a guinea pig model of cough, a key translational model for evaluating potential anti-tussive agents.

Anti-tussive Efficacy in a Guinea Pig Cough Model

Oral administration of this compound significantly and dose-dependently reduced the number of coughs in a guinea pig model where cough was induced by citric acid and enhanced by either histamine or ATP.

| Dose (mg/kg, oral) | Cough Reduction |

| 0.3 | Significant reduction in histamine-enhanced cough |

| 3 | Significant, dose-dependent reduction in histamine- and ATP-enhanced cough |

| 30 | Significant, dose-dependent reduction in histamine- and ATP-enhanced cough |

Table 2: In Vivo Anti-tussive Efficacy of this compound (BLU-5937)

Experimental Protocol: Guinea Pig Citric Acid-Induced Cough Model

This model assesses the ability of a test compound to inhibit cough induced by a chemical irritant.

-

Animals: Male Dunkin Hartley guinea pigs.

-

Cough Induction:

-

Animals are exposed to an aerosol of citric acid (e.g., 0.4 M) for a defined period (e.g., 5-10 minutes) to induce coughing.

-

To sensitize the cough reflex, animals can be pre-exposed to an aerosol of histamine or ATP prior to the citric acid challenge.

-

-

Drug Administration: this compound is administered orally at various doses (e.g., 0.3, 3, and 30 mg/kg) at a specified time before the cough challenge.

-

Cough Detection: The number of coughs is recorded for a set duration following the citric acid challenge using a whole-body plethysmograph, which detects the characteristic pressure changes associated with coughing.

-

Data Analysis: The number of coughs in the drug-treated group is compared to the vehicle-treated control group to determine the percentage of cough inhibition.

Effects on Neuronal Activity

P2X3 receptors are predominantly expressed on primary afferent neurons, including nociceptors. This compound has been shown to modulate the activity of these neurons.

Inhibition of Nociceptor Sensitization and Firing

In isolated primary nociceptors from rat dorsal root ganglions (DRGs), this compound (at 500 nM) effectively blocked the αβ-meATP-induced sensitization and firing activity. This effect was reversible upon washout of the compound.

Experimental Protocol: Rat Dorsal Root Ganglion (DRG) Neuron Electrophysiology

This experiment evaluates the effect of the antagonist on the electrical activity of sensory neurons.

-

Tissue Preparation: DRGs are dissected from rats and subjected to enzymatic and mechanical dissociation to obtain a single-cell suspension of primary sensory neurons.

-

Cell Culture: The dissociated neurons are plated on a suitable substrate and cultured for a short period to allow for recovery and adherence.

-

Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on individual DRG neurons to measure their electrical properties, such as membrane potential and action potential firing.

-

Experimental Procedure:

-

A baseline of neuronal activity is established.

-

The P2X3 agonist αβ-meATP is applied to the neuron to induce sensitization and firing.

-

This compound is co-applied with the agonist to determine its ability to block the agonist-induced effects.

-

A washout period is included to assess the reversibility of the antagonist's action.

-

Pharmacokinetic Profile

Preclinical studies have indicated that this compound possesses favorable drug-like properties.

-

Oral Bioavailability: Good oral bioavailability has been reported.

-

Clearance: Low predicted clearance in humans.

-

Distribution: Does not readily cross the blood-brain barrier.

-

Safety Margin: A high safety margin has been observed based on predicted human efficacious exposure.

Note: Specific quantitative pharmacokinetic parameters (e.g., Cmax, Tmax, half-life, bioavailability percentage) from preclinical species are not publicly available in the reviewed literature.

Visualizations

Signaling Pathway of P2X3 Receptor Activation

Caption: P2X3 Receptor Activation and Downstream Signaling.

Mechanism of Action of this compound

Caption: Non-competitive Antagonism of the P2X3 Receptor.

Experimental Workflow for In Vivo Efficacy

Caption: Workflow for In Vivo Anti-tussive Efficacy Testing.

References

In Vitro Characterization of BLU-5937: A Selective P2X3 Antagonist

Abstract

BLU-5937 is a potent and highly selective, non-competitive antagonist of the P2X3 homotrimeric receptor, an ATP-gated ion channel located on primary afferent neurons.[1][2] The activation of P2X3 receptors by extracellular ATP, released from inflamed or damaged tissues, is a key mechanism in the hypersensitization of the cough reflex, leading to chronic cough.[1][2][3] By selectively targeting P2X3, BLU-5937 offers a promising therapeutic approach for the treatment of refractory chronic cough, with a minimized impact on taste perception, a common side effect associated with less selective P2X2/3 receptor antagonists. This technical guide provides a comprehensive overview of the in vitro characterization of BLU-5937, detailing its pharmacological properties, selectivity profile, and the experimental methodologies used to elucidate its mechanism of action.

Introduction

Chronic cough, defined as a cough lasting longer than eight weeks, is a prevalent condition with significant negative impacts on quality of life. In many cases, it is refractory to currently available treatments. The P2X3 receptor has emerged as a critical target in the pathophysiology of chronic cough. BLU-5937 has been developed as a highly selective antagonist of the P2X3 receptor, with preclinical and clinical studies demonstrating its potential to reduce cough frequency without the taste-related adverse effects that have challenged other P2X3 antagonists. This document outlines the in vitro studies that have been pivotal in characterizing the potency, selectivity, and mechanism of action of BLU-5937.

Mechanism of Action

BLU-5937 functions as a potent and selective antagonist of the P2X3 receptor. In the airways, ATP released from stressed or inflamed cells binds to and activates P2X3 receptors on sensory nerve fibers. This activation leads to depolarization and the generation of action potentials that are transmitted to the central nervous system, where they are perceived as an urge to cough. BLU-5937 inhibits this signaling cascade by blocking the P2X3 receptor, thereby reducing the hypersensitization of the cough reflex.

Quantitative Pharmacological Data

The in vitro potency and selectivity of BLU-5937 have been extensively characterized using recombinant human P2X3 and P2X2/3 receptors expressed in mammalian cells, as well as in primary neuronal cultures.

| Parameter | hP2X3 (homotrimeric) | hP2X2/3 (heterotrimeric) | Selectivity Ratio (P2X2/3 / P2X3) | Reference |

| IC50 | 25 nM | >24 µM | >1500-fold | |

| Antagonism | Non-competitive | - | - |

Table 1: In vitro potency and selectivity of BLU-5937 for human P2X3 and P2X2/3 receptors.

| Species | Receptor | IC50 | Reference |

| Rat | P2X3 | 92 nM | |

| Guinea Pig | P2X3 | 126 nM |

Table 2: In vitro potency of BLU-5937 for rat and guinea pig P2X3 receptors.

Experimental Protocols

The following sections detail the methodologies for the key in vitro experiments used to characterize BLU-5937.

Cell Culture and Recombinant Receptor Expression

Objective: To generate a stable cell line expressing human P2X3 and P2X2/3 receptors for in vitro assays.

Protocol:

-

Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their high transfection efficiency and faithful protein expression.

-

Transfection: HEK293 cells are transiently or stably transfected with expression vectors containing the cDNA for human P2X3 or a combination of P2X2 and P2X3 subunits. Co-transfection with a fluorescent reporter protein (e.g., GFP) can aid in identifying successfully transfected cells.

-

Cell Culture: Transfected cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

-

Selection (for stable cell lines): For stable expression, an antibiotic resistance gene is co-transfected, and cells are cultured in the presence of the corresponding antibiotic to select for a population of cells that have integrated the receptor DNA.

In Vitro Electrophysiology

Objective: To measure the inhibitory effect of BLU-5937 on P2X3 and P2X2/3 receptor-mediated ion currents.

Protocol:

-

Cell Preparation: HEK293 cells expressing the target receptors are plated on glass coverslips.

-

Whole-Cell Patch-Clamp: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system. The intracellular pipette solution typically contains (in mM): 140 CsCl, 10 HEPES, 11 EGTA, 2 MgCl2, adjusted to pH 7.3 with CsOH. The extracellular solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.

-

Agonist Application: The P2X3 receptor agonist, α,β-methylene ATP (αβ-meATP), is applied to the cells to evoke an inward current.

-

Antagonist Application: BLU-5937 is pre-applied at varying concentrations before co-application with the agonist to determine its inhibitory effect on the αβ-meATP-evoked current.

-

Data Analysis: The concentration-response curve for BLU-5937 is generated, and the IC50 value is calculated.

Calcium Imaging Assay

Objective: To assess the effect of BLU-5937 on intracellular calcium influx mediated by P2X3 receptor activation.

Protocol:

-

Cell Plating: HEK293 cells expressing P2X3 receptors are seeded in 96-well or 384-well black-walled, clear-bottom plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution, often containing probenecid to prevent dye extrusion, and incubated in the dark at 37°C.

-

Compound Incubation: Cells are pre-incubated with various concentrations of BLU-5937 or vehicle control.

-

Agonist Stimulation and Signal Detection: The plate is placed in a fluorescent imaging plate reader (FLIPR) or a similar instrument. A baseline fluorescence is recorded before the automated addition of an agonist (e.g., αβ-meATP). The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is monitored over time.

-

Data Analysis: The peak fluorescence response is measured, and the inhibitory effect of BLU-5937 is quantified to determine the IC50 value.

References

- 1. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Table, Guidelines and Sample Protocol for Antagonist Assays]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Regulation of Human Recombinant P2X3 Receptors by Ecto-Protein Kinase C - PMC [pmc.ncbi.nlm.nih.gov]

P2X3 Receptor Selectivity of the Novel Antagonist 34 (BLU-5937): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the P2X3 receptor selectivity profile of the antagonist designated as "34," also known as BLU-5937. The document details the quantitative measures of its inhibitory activity, the experimental methodologies employed for these assessments, and the signaling pathways involved.

Introduction to P2X3 Receptors and Antagonist 34 (BLU-5937)

P2X3 receptors are ATP-gated ion channels predominantly expressed on sensory neurons, playing a crucial role in nociceptive signaling and the pathophysiology of chronic pain and cough.[1][2][3] When activated by extracellular ATP, these channels permit the influx of cations, leading to membrane depolarization and the initiation of action potentials.[1][2] P2X3 receptors can form as homotrimeric (P2X3) or heterotrimeric (P2X2/3) channels. Antagonist 34 (BLU-5937) is a potent, selective, and orally active non-competitive antagonist of the P2X3 homotrimeric receptor. Its high selectivity for the P2X3 subtype over the P2X2/3 heterotrimer is a key characteristic, potentially offering therapeutic advantages by minimizing off-target effects, such as taste disturbances associated with P2X2/3 modulation.

Quantitative Selectivity Profile

The selectivity of antagonist 34 (BLU-5937) has been quantified through in vitro assays measuring its half-maximal inhibitory concentration (IC50) against P2X3 and P2X2/3 receptors from different species. The data consistently demonstrates a significantly higher potency for the homotrimeric P2X3 receptor.

| Receptor Subtype | Species | IC50 (nM) | Reference |

| P2X3 | Human | 25 | |

| Rat | 92 | ||

| Guinea Pig | 126 | ||

| P2X2/3 | Human | >24,000 | |

| Rat | Less active | ||

| Guinea Pig | Less active |

Table 1: In vitro inhibitory activity of Antagonist 34 (BLU-5937) against P2X3 and P2X2/3 receptors.

Experimental Methodologies

The following sections detail the key experimental protocols used to determine the selectivity and functional effects of antagonist 34 (BLU-5937).

In Vitro Selectivity Assays

3.1.1. Cell Line and Receptor Expression

The selectivity of antagonist 34 was determined using mammalian cell lines, such as Human Embryonic Kidney (HEK293) cells, stably expressing cloned human P2X3 or P2X2/3 receptor channels.

3.1.2. Calcium Mobilization Assay

This assay measures the inhibition of agonist-induced calcium influx as an indicator of receptor antagonism.

-

Cell Preparation: HEK293 cells stably expressing the target receptor are seeded into 96-well plates and cultured to confluence.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer for a specified time at room temperature.

-

Compound Incubation: Cells are washed and then incubated with varying concentrations of antagonist 34 (BLU-5937) or vehicle control.

-

Agonist Stimulation and Data Acquisition: The plate is placed in a fluorescence plate reader. The P2X3 receptor agonist, α,β-methylene ATP (α,β-meATP), is added to each well to stimulate receptor activation. Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time.

-

Data Analysis: The inhibitory effect of antagonist 34 is calculated as the percentage reduction of the agonist-induced calcium response. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

3.1.3. Electrophysiology (Whole-Cell Patch Clamp)

This technique directly measures the ion channel activity of the P2X3 receptor in response to an agonist and its inhibition by antagonist 34.

-

Cell Preparation: Dorsal Root Ganglion (DRG) neurons are acutely dissociated from rats and cultured on coverslips.

-

Recording Setup: Coverslips are placed in a recording chamber on an inverted microscope and perfused with an extracellular solution. A glass micropipette filled with an intracellular solution is used to form a high-resistance seal with the cell membrane.

-

Whole-Cell Configuration: The membrane patch is ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the total ionic current across the cell membrane.

-

Drug Application: The P2X3 agonist α,β-meATP is applied to the cell to evoke an inward current. Antagonist 34 is then co-applied with the agonist at various concentrations.

-

Data Acquisition and Analysis: The current responses are recorded and analyzed to determine the inhibitory effect of antagonist 34 on the agonist-evoked current. The percentage of inhibition is plotted against the antagonist concentration to calculate the IC50 value.

In Vivo Efficacy Model

3.2.1. Guinea Pig Cough Model

This model is used to assess the anti-tussive effects of antagonist 34.

-

Animal Preparation: Male Dunkin Hartley guinea pigs are used.

-

Compound Administration: Antagonist 34 (BLU-5937) is administered orally at various doses (e.g., 0.3-30 mg/kg) prior to the tussive challenge.

-

Tussive Challenge: Cough is induced by exposing the animals to an aerosol of a tussive agent, such as citric acid, often in combination with ATP to enhance the cough reflex.

-

Data Collection: The number of coughs is recorded for a defined period following the challenge.

-

Data Analysis: The dose-dependent reduction in the number of coughs in the antagonist-treated group is compared to the vehicle-treated control group.

Signaling Pathways and Mechanism of Action

P2X3 receptor activation by ATP triggers a cascade of events leading to neuronal excitation. Antagonist 34 (BLU-5937) acts as a non-competitive antagonist, inhibiting this pathway.

References

BLU-5937: A Technical Whitepaper on a Highly Selective P2X3 Homotrimeric Receptor Antagonist for Chronic Cough

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

BLU-5937, also known as Camlipixant, is a potent, selective, and orally active non-competitive antagonist of the P2X3 homotrimeric receptor.[1][2] P2X3 receptors, ligand-gated ion channels activated by extracellular adenosine triphosphate (ATP), are predominantly expressed on primary afferent sensory neurons and are implicated in the hypersensitization of the cough reflex.[2] ATP released from inflamed or damaged tissues in the airways activates these receptors, leading to the generation of action potentials that are transmitted to the central nervous system and perceived as an urge to cough.[2] BLU-5937 is being developed for the treatment of refractory chronic cough, a condition characterized by a persistent cough for which no underlying cause can be identified.[2] A key differentiator of BLU-5937 is its high selectivity for P2X3 homotrimers over P2X2/3 heterotrimers, the latter being involved in taste perception. This selectivity profile suggests a lower potential for taste-related adverse effects, a common issue with less selective P2X3 antagonists.

Mechanism of Action and Selectivity

BLU-5937 exerts its therapeutic effect by inhibiting the P2X3-mediated signaling pathway. In conditions of airway inflammation or injury, ATP is released and binds to P2X3 receptors on sensory nerve fibers. This binding opens a non-selective cation channel, leading to depolarization of the neuron and the initiation of an action potential. This signal travels to the cough center in the brainstem, triggering a cough reflex. By acting as a non-competitive antagonist, BLU-5937 binds to the P2X3 receptor at a site distinct from the ATP binding site, preventing the conformational change required for channel opening and subsequent ion influx. This effectively dampens the hypersensitive cough reflex.

The selectivity of BLU-5937 for the P2X3 homotrimeric receptor over the P2X2/3 heterotrimeric receptor is a critical feature. While P2X3 homotrimers are the primary target for cough, P2X2/3 heterotrimers are expressed on taste bud cells and are crucial for taste sensation. Inhibition of P2X2/3 receptors can lead to taste disturbances (dysgeusia).

Signaling Pathway of P2X3 Receptor Activation

Caption: P2X3 receptor signaling pathway and inhibition by BLU-5937.

Quantitative Data

The potency and selectivity of BLU-5937 have been characterized in various preclinical and clinical studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Potency and Selectivity of BLU-5937

| Receptor | Assay Type | Agonist | IC50 | Selectivity (fold) | Reference |

| Human P2X3 Homotrimer | Electrophysiology / Calcium Flux | α,β-methylene ATP | 25 nM | >960 | |

| Human P2X2/3 Heterotrimer | Electrophysiology / Calcium Flux | α,β-methylene ATP | >24 µM | - |

Table 2: Preclinical In Vivo Efficacy of BLU-5937 in Guinea Pig Cough Model

| Treatment Group | Dose (mg/kg, oral) | Cough Reduction vs. Control (%) | p-value | Reference |

| BLU-5937 | 0.3 | Not specified | - | |

| 3 | Significant | <0.05 | ||

| 30 | Significant | <0.05 |

Table 3: Clinical Efficacy of BLU-5937 in Patients with Refractory Chronic Cough (SOOTHE Study - Phase 2b)

| Treatment Group (BID) | Placebo-Adjusted Reduction in 24-Hour Cough Frequency (Day 28) | p-value | Reference |

| BLU-5937 12.5 mg | -21.1% | 0.098 | |

| BLU-5937 50 mg | -34.4% | 0.003 | |

| BLU-5937 200 mg | -34.2% | 0.005 |

Table 4: Taste-Related Adverse Events in Clinical Trials

| Study | Treatment Group (BID) | Incidence of Dysgeusia (%) | Placebo Incidence (%) | Reference |

| SOOTHE (Phase 2b) | BLU-5937 12.5 mg | 4.8% | 0% | |

| BLU-5937 50 mg | 6.5% | 0% | ||

| BLU-5937 200 mg | 4.8% | 0% |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide generalized protocols for the key experiments used to characterize BLU-5937.

In Vitro Potency and Selectivity Assays

This technique is used to measure the ion flow through the P2X3 and P2X2/3 channels in response to an agonist, and the inhibitory effect of BLU-5937.

Objective: To determine the IC50 of BLU-5937 on human P2X3 and P2X2/3 receptors.

Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing human P2X3 or P2X2/3 receptors.

Protocol:

-

Cell Preparation: Culture cells to 70-80% confluency. On the day of the experiment, detach cells using a non-enzymatic cell dissociation solution and re-plate them at a low density on glass coverslips.

-

Electrophysiological Recording:

-

Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with an external solution (e.g., containing in mM: 145 NaCl, 5 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 glucose; pH 7.4).

-

Pull glass micropipettes to a resistance of 2-5 MΩ and fill with an internal solution (e.g., containing in mM: 145 KCl, 1 MgCl2, 10 HEPES, 10 EGTA; pH 7.2).

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Hold the membrane potential at -60 mV.

-

-

Drug Application:

-

Apply the P2X3 agonist, α,β-methylene ATP (α,β-meATP), at a concentration that elicits a submaximal response (e.g., EC80) to establish a baseline current.

-

Co-apply α,β-meATP with increasing concentrations of BLU-5937.

-

Record the peak inward current at each concentration of BLU-5937.

-

-

Data Analysis:

-

Normalize the current responses to the baseline current.

-

Plot the normalized current as a function of the BLU-5937 concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

This is a high-throughput method to assess the influx of calcium through the P2X3 and P2X2/3 channels upon activation.

Objective: To determine the IC50 of BLU-5937 on human P2X3 and P2X2/3 receptors in a high-throughput format.

Cell Lines: HEK293 or CHO cells stably expressing human P2X3 or P2X2/3 receptors.

Protocol:

-

Cell Plating: Seed cells into a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) and probenecid (to prevent dye extrusion).

-

Remove the culture medium from the cells and add the dye loading buffer.

-

Incubate the plate at 37°C for 1-2 hours in the dark to allow for dye loading and de-esterification.

-

-

Compound Addition:

-

Prepare serial dilutions of BLU-5937 in an appropriate assay buffer.

-

Add the BLU-5937 dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes).

-

-

Agonist Stimulation and Signal Detection:

-

Prepare the agonist (α,β-meATP) at a concentration that elicits a maximal or submaximal response.

-

Use a fluorescence plate reader with an automated injection system to add the agonist to the wells.

-

Immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) for each well.

-

Normalize the ΔF values to the control wells (agonist only).

-

Plot the normalized response as a function of the BLU-5937 concentration and fit the data to determine the IC50.

-

Experimental Workflow for In Vitro Assays

References

The Anti-tussive Potential of P2X3 Antagonist 34 (BLU-5937): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anti-tussive properties of the selective P2X3 receptor antagonist, compound 34, also known as BLU-5937. The document outlines the pharmacological profile, mechanism of action, and preclinical efficacy of this compound in validated models of cough. Detailed experimental protocols and a summary of key quantitative data are presented to support further research and development in the field of cough therapeutics.

Introduction: Targeting the P2X3 Receptor in Chronic Cough

Chronic cough is a prevalent and debilitating condition with a significant unmet medical need.[1][2][3] A key pathway implicated in the pathophysiology of chronic cough involves the sensitization of airway sensory nerves.[2] P2X3 receptors, which are ATP-gated ion channels, are predominantly expressed on C-fiber and Aδ-fiber sensory neurons in the airways.[4] Extracellular ATP, released in response to inflammation or irritation, activates these P2X3 receptors, leading to depolarization of the sensory nerves and the initiation of the cough reflex. Consequently, antagonists of the P2X3 receptor represent a promising therapeutic strategy for the treatment of refractory chronic cough.

P2X3 antagonist 34 (BLU-5937) is a potent, selective, and orally active antagonist of the P2X3 homotrimeric receptor. Its high selectivity for the P2X3 homotrimer over the P2X2/3 heterotrimer is a key characteristic, potentially offering a therapeutic advantage by minimizing taste-related side effects associated with non-selective P2X2/3 antagonism.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound (BLU-5937).

Table 1: In Vitro Potency and Selectivity of this compound (BLU-5937)

| Receptor Subtype | Species | IC50 (nM) | Reference |

| P2X3 Homotrimer | Human | 25 | |

| P2X3 Homotrimer | Rat | 92 | |

| P2X3 Homotrimer | Guinea Pig | 126 | |

| P2X2/3 Heterotrimer | Human | >24,000 |

Table 2: In Vivo Efficacy of this compound (BLU-5937) in Guinea Pig Cough Models

| Cough Model | Treatment | Dose (mg/kg, oral) | % Reduction in Cough Count (Placebo-Adjusted) | Reference |

| Histamine-enhanced citric acid-induced cough | This compound | 0.3 | Significant, dose-dependent reduction | |

| 3 | Significant, dose-dependent reduction | |||

| 30 | Significant, dose-dependent reduction | |||

| ATP-enhanced citric acid-induced cough | This compound | 3 | Significant, dose-dependent reduction | |

| 30 | Significant, dose-dependent reduction |

Table 3: Summary of Clinical Trial Data for BLU-5937

| Clinical Trial | Phase | Key Findings | Reference |

| RELIEF | 2a | Statistically significant reductions in cough frequency in subgroups with higher baseline awake cough frequency. | |

| SOOTHE | 2b | Placebo-adjusted reductions in 24-hour cough frequency of up to 34.4%. Low incidence of taste-related adverse events. |

Signaling Pathway and Mechanism of Action

The anti-tussive effect of this compound is mediated by its blockade of the P2X3 receptor signaling pathway in airway sensory neurons. The following diagram illustrates this mechanism.

Experimental Protocols

Detailed methodologies for the key preclinical experiments are provided below.

In Vitro Receptor Antagonism Assay

Objective: To determine the in vitro potency and selectivity of this compound on human P2X3 and P2X2/3 receptors.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing either human P2X3 homotrimeric or P2X2/3 heterotrimeric receptors are cultured under standard conditions.

-

Assay Preparation: Cells are plated in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Application: this compound is serially diluted and pre-incubated with the cells for a specified period.

-

Agonist Stimulation: The P2X3 receptor agonist, α,β-methylene ATP (α,β-meATP), is added to the wells to stimulate receptor activation.

-

Data Acquisition: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

-

Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Anti-tussive Efficacy in Guinea Pigs

Objective: To evaluate the anti-tussive effect of orally administered this compound in a citric acid-induced cough model in guinea pigs.

Methodology:

-

Animals: Male Dunkin Hartley guinea pigs are used for the study.

-

Acclimatization: Animals are acclimatized to the experimental conditions and the whole-body plethysmography chambers.

-

Drug Administration: this compound or vehicle is administered orally at various doses (e.g., 0.3, 3, 30 mg/kg).

-

Cough Induction: At a predetermined time post-dosing, conscious and unrestrained guinea pigs are placed in the plethysmography chambers and exposed to an aerosolized solution of citric acid (e.g., 0.4 M) for a fixed duration (e.g., 5-10 minutes).

-

Cough Measurement: The number of coughs is recorded during the exposure and a subsequent observation period. Coughs are identified by their characteristic sound and the associated pressure changes detected by the plethysmograph.

-

Data Analysis: The total number of coughs in the drug-treated groups is compared to the vehicle-treated control group. The percentage inhibition of cough is calculated.

For the histamine- or ATP-enhanced cough models, a sensitizing agent (histamine or ATP) is administered prior to the citric acid challenge to induce a state of cough hypersensitivity.

The following diagram outlines the general workflow for the in vivo anti-tussive experiments.

Conclusion

This compound (BLU-5937) has demonstrated potent and selective antagonism of the P2X3 receptor, translating to significant anti-tussive efficacy in preclinical models of cough. Its high selectivity for the P2X3 homotrimer may offer a superior safety profile, particularly concerning taste-related adverse effects. The data presented in this guide support the continued investigation of this compound as a promising therapeutic candidate for the treatment of refractory chronic cough. Further clinical studies are warranted to fully elucidate its efficacy and safety in the patient population.

References

The P2X3 Antagonist ‘34’ (BLU-5937/Camlipixant): A Technical Guide for Chronic Cough Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic cough, defined as a cough lasting eight weeks or longer, represents a significant unmet medical need, affecting a substantial portion of the global population and impacting quality of life.[1] In many cases, the underlying cause of chronic cough is difficult to diagnose, leading to the classifications of refractory chronic cough (RCC) and unexplained chronic cough (UCC). Emerging research has identified the hypersensitization of sensory neurons as a key driver in the pathophysiology of chronic cough. A central player in this process is the P2X3 purinergic receptor, an ATP-gated ion channel predominantly expressed on vagal afferent C-fibers in the airways.[2][3] Extracellular ATP, released in response to airway inflammation, irritation, or injury, binds to P2X3 receptors, triggering neuronal depolarization and the subsequent signaling cascade that manifests as a cough.[2][3]

P2X3 antagonist 34, also known as BLU-5937 and camlipixant, is a potent, selective, and orally active antagonist of the P2X3 homotrimeric receptor. Its high selectivity for the P2X3 homotrimer over the P2X2/3 heterotrimer, which is implicated in taste perception, offers a promising therapeutic window to reduce cough frequency with a minimized risk of taste-related adverse effects, a notable side effect of less selective P2X3 antagonists. This technical guide provides an in-depth overview of this compound, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing relevant biological pathways to support ongoing research and development in the field of chronic cough.

Mechanism of Action and Preclinical Pharmacology

This compound acts as a non-competitive antagonist of the P2X3 receptor. By binding to the P2X3 homotrimer, it prevents ATP-mediated activation, thereby inhibiting the depolarization of sensory neurons and the subsequent initiation of the cough reflex. The high selectivity of this compound is a key attribute, with a significantly lower affinity for the P2X2/3 heterotrimeric receptor, which is prevalent in taste buds.

In Vitro Potency and Selectivity

The potency and selectivity of this compound have been characterized in vitro using human recombinant receptors.

| Receptor | IC50 (nM) |

| Human P2X3 Homotrimer | 25 |

| Human P2X2/3 Heterotrimer | >24,000 |

| Table 1: In Vitro Potency and Selectivity of this compound. |

Preclinical Efficacy

The anti-tussive effects of this compound have been demonstrated in established animal models of cough.

| Animal Model | Treatment | Dosage | Outcome |

| Guinea Pig Cough Model (Histamine- and Citric Acid-Induced) | This compound (oral) | 0.3, 3, and 30 mg/kg | Dose-dependent reduction in cough frequency. |

| Guinea Pig Cough Model (ATP- and Citric Acid-Induced) | This compound (oral) | 3 and 30 mg/kg | Significant and dose-dependent reduction in coughs. |

| Table 2: Preclinical Efficacy of this compound in Guinea Pig Cough Models. |

Experimental Protocols

Guinea Pig Model of Cough

The efficacy of this compound in reducing cough has been evaluated in conscious guinea pigs. A common methodology involves the following steps:

-

Animal Acclimation: Male Dunkin Hartley guinea pigs are acclimated to the experimental environment and plethysmography chambers.

-

Drug Administration: this compound or vehicle is administered orally at a specified time before the tussive challenge.

-

Tussive Challenge: Animals are exposed to an aerosolized solution of a tussigen, such as citric acid, often in combination with a sensitizing agent like histamine or ATP, to induce coughing.

-

Cough Recording: The number of coughs is recorded for a defined period (e.g., 15 minutes) post-challenge using a whole-body plethysmograph that detects the characteristic pressure changes associated with coughing.

-

Data Analysis: The number of coughs in the treated groups is compared to the vehicle control group to determine the anti-tussive effect.

Electrophysiology in Rat Dorsal Root Ganglion (DRG) Neurons

The ability of this compound to block P2X3 receptor-mediated neuronal activity has been assessed using electrophysiological techniques in isolated rat DRG neurons. A general protocol is as follows:

-

Neuron Isolation: DRG neurons are acutely dissociated from rats.

-

Cell Culture: Neurons are cultured for a short period to allow for stabilization before recording.

-

Whole-Cell Patch Clamp: Whole-cell patch-clamp recordings are performed on identified DRG neurons.

-

Agonist and Antagonist Application: The P2X3 receptor agonist, α,β-methylene ATP (α,β-meATP), is applied to elicit inward currents. This compound is then co-applied or pre-applied to determine its inhibitory effect on these currents.

-

Data Acquisition and Analysis: The amplitude and kinetics of the inward currents are measured and analyzed to quantify the antagonistic activity of the compound.

Clinical Development: The SOOTHE Trial

The SOOTHE trial was a Phase 2b, randomized, double-blind, placebo-controlled, parallel-arm, dose-finding study designed to evaluate the efficacy and safety of this compound in patients with refractory chronic cough.

Study Design

-

Participants: Adults with refractory chronic cough for at least one year and a baseline awake cough frequency of ≥25 coughs per hour.

-

Intervention: Participants were randomized to receive one of three doses of this compound (12.5 mg, 50 mg, or 200 mg) or placebo, administered orally twice daily for 28 days.

-

Primary Endpoint: Change from baseline in 24-hour cough frequency.

Clinical Efficacy

This compound demonstrated a statistically significant and clinically meaningful reduction in cough frequency at the 50 mg and 200 mg doses.

| Treatment Group | Placebo-Adjusted Reduction in 24-Hour Cough Frequency at Day 28 |

| 12.5 mg BID | 21.1% |

| 50 mg BID | 34.4% |

| 200 mg BID | 34.2% |

| Table 3: Efficacy of this compound in the SOOTHE Trial. |

Safety and Tolerability

This compound was generally well-tolerated in the SOOTHE trial. The incidence of treatment-emergent adverse events (TEAEs) was similar between the active treatment and placebo groups. Notably, the incidence of taste-related adverse events was low.

| Treatment Group | Incidence of Taste-Related Adverse Events |

| Placebo | 0% |

| 12.5 mg BID | 4.8% |

| 50 mg BID | 6.5% |

| 200 mg BID | 4.8% |

| Table 4: Incidence of Taste-Related Adverse Events in the SOOTHE Trial. |

No serious TEAEs were reported, and no participants discontinued the study due to taste-related adverse events.

Pharmacokinetics

Preclinical and Phase 1 clinical studies have characterized the pharmacokinetic profile of this compound.

| Parameter | Finding |

| Absorption | Good oral bioavailability. |

| Distribution | Does not cross the blood-brain barrier. |

| Metabolism | Believed to be metabolized by CYP enzymes. |

| Excretion | Primarily excreted in the urine. |

| Table 5: Summary of Pharmacokinetic Properties of this compound. |

Comparative Analysis with Gefapixant

Gefapixant is another P2X3 receptor antagonist that has been investigated for chronic cough. A key differentiator of this compound is its higher selectivity for the P2X3 homotrimer.

| Feature | This compound (BLU-5937) | Gefapixant |

| P2X3 IC50 | 25 nM | ~30-153 nM |

| P2X2/3 IC50 | >24,000 nM | ~100-250 nM |

| Selectivity (P2X2/3 vs P2X3) | >960-fold | ~3-8-fold |

| Clinical Efficacy (Placebo-Adjusted Cough Reduction) | ~34% (at 50 and 200 mg BID) | ~15-18% (at 45 mg BID) |

| Incidence of Taste-Related Adverse Events | 0-6.5% | ~58-69% (at 45 mg BID) |

| Table 6: Comparative Profile of this compound and Gefapixant. |

Visualizations

P2X3 Receptor Signaling Pathway in Cough

Caption: P2X3 receptor signaling cascade in the cough reflex.

Experimental Workflow for Preclinical Evaluation

Caption: Preclinical evaluation workflow for P2X3 antagonists.

Conclusion

This compound (BLU-5937/camlipixant) has emerged as a promising therapeutic candidate for the treatment of refractory chronic cough. Its high selectivity for the P2X3 homotrimeric receptor translates to a favorable clinical profile, demonstrating significant anti-tussive efficacy with a markedly lower incidence of taste-related side effects compared to less selective compounds. The robust preclinical data, coupled with the positive results from the Phase 2b SOOTHE trial, underscore the potential of this compound to address a significant unmet need for patients suffering from chronic cough. Further clinical development will be crucial in fully elucidating its long-term safety and efficacy and establishing its role in the management of this debilitating condition. This technical guide provides a comprehensive summary of the current knowledge on this compound, serving as a valuable resource for the scientific and drug development communities.

References

A Technical Guide on the Role of P2X3 Receptors in Cough Hypersensitivity

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed examination of the pivotal role of the purinergic P2X3 receptor in the pathophysiology of cough hypersensitivity. It synthesizes preclinical and clinical data, outlines core experimental methodologies, and illustrates key pathways and workflows.

Foundational Biology of P2X3 Receptors in the Airways

Cough hypersensitivity syndrome is characterized by troublesome coughing, often triggered by low-level stimuli.[1] This syndrome is increasingly understood as a disorder of neuronal dysregulation.[1][2] At the core of this dysregulation is the sensitization of vagal afferent nerves that innervate the airways.[3] P2X3 receptors, which are ATP-gated ion channels, are densely expressed on these sensory nerve terminals.[4]

Extracellular adenosine triphosphate (ATP) acts as a crucial signaling molecule. In response to airway inflammation, irritation, or cellular stress, ATP is released from epithelial and other cells into the extracellular space. This ATP then binds to and activates P2X3 receptors on adjacent C-fiber and Aδ-fiber sensory nerves.

P2X3 receptors exist as both rapidly desensitizing homomers (P2X3) and slower-desensitizing heteromers with the P2X2 subunit (P2X2/3). Activation of these channels leads to a rapid influx of cations (Na⁺ and Ca²⁺), causing membrane depolarization and the generation of action potentials. These signals are then transmitted to the brainstem cough center, culminating in the cough reflex. In chronic cough states, this pathway is upregulated, leading to a hypersensitive response.

Signaling Pathway Visualization

The sequence from airway stimulus to cough reflex via the ATP-P2X3 axis is a critical pathway for therapeutic intervention.

Caption: The ATP-P2X3 signaling cascade in cough hypersensitivity.

Quantitative Data on P2X3 Receptor Antagonism

The therapeutic potential of targeting P2X3 receptors is demonstrated by the significant antitussive effects of selective antagonists in both preclinical and clinical settings.

Table 1: Efficacy of P2X3 Antagonists in Preclinical Cough Models

| Animal Model | Tussive Agent | Antagonist | Result |

|---|---|---|---|

| Guinea Pig | Citric Acid + ATP | BLU-5937 | Statistically significant reduction in cough count vs. control. |

| Guinea Pig | TRPV4 Agonist (induces ATP release) | AF-353 (P2X3 Antagonist) | Significantly inhibited Aδ fiber firing and cough response. |

| Guinea Pig | Citric Acid | Generic P2X Antagonists | Blocked ATP-enhanced citric acid-induced cough. |

Table 2: Efficacy of P2X3 Antagonists in Clinical Trials for Refractory/Unexplained Chronic Cough

| Antagonist (Compound) | Phase | Dose | Placebo-Adjusted Reduction in Cough Frequency | Key Adverse Events |

|---|---|---|---|---|

| Gefapixant (MK-7264) | Phase 3 (COUGH-1 & COUGH-2) | 45 mg BID | ~50% reduction in 24-hour cough frequency. | Taste-related (dysgeusia, ageusia, hypogeusia). |

| Camlipixant (BLU-5937) | Phase 2b (SOOTHE) | 50 mg & 200 mg BID | ~34% reduction in 24-hour cough frequency. | Low incidence of taste disturbance. |

| Eliapixant (BAY1817080) | Phase 2a | 750 mg BID | 25-30.6% reduction in 24-hour cough frequency. | Mild taste-related events (5-21% of patients). |

Core Experimental Protocols

The following protocols are fundamental to the investigation of P2X3 receptor function and the evaluation of novel antagonists.

This assay measures the ability of a test compound to inhibit P2X3 receptor activation on primary sensory neurons by quantifying changes in intracellular calcium.

Methodology:

-

Neuron Isolation: Dissect dorsal root ganglia from a research model (e.g., mouse, rat) and enzymatically dissociate them into single neurons. Culture the neurons on coated plates.

-

Dye Loading: Incubate the cultured neurons with a ratiometric calcium indicator dye (e.g., Fura-2 AM), which will bind to free intracellular calcium.

-

Compound Incubation: Establish a baseline fluorescence recording. Apply the P2X3 antagonist at various concentrations to the neurons.

-

Agonist Challenge: While recording fluorescence, challenge the neurons with a selective P2X3 agonist, such as α,β-methylene ATP (α,β-meATP).

-

Data Acquisition & Analysis: Measure the change in fluorescence ratio upon agonist stimulation. A response indicates calcium influx. Calculate the percent inhibition of the calcium signal by the antagonist compared to the vehicle control to determine the compound's potency (IC₅₀).

Caption: Experimental workflow for in-vitro calcium imaging.

This is a standard preclinical model to assess the antitussive efficacy of a compound in a conscious animal.

Methodology:

-

Acclimatization: Place conscious, unrestrained guinea pigs into whole-body plethysmography chambers and allow them to acclimate.

-

Compound Administration: Administer the test compound (P2X3 antagonist) or vehicle via the desired route (e.g., oral gavage) at a predetermined time before the cough challenge.

-

Tussive Challenge: Expose the animals to an aerosolized tussive agent, typically citric acid (e.g., 0.4 M), for a fixed duration (e.g., 3-5 minutes).

-

Cough Detection: Record coughs during and after the challenge period. Coughs are identified by their characteristic sound (via microphone) and pressure changes within the chamber (via transducer), which are analyzed by specialized software.

-

Data Analysis: Count the total number of coughs for each animal. Compare the mean cough count in the compound-treated groups to the vehicle-treated group to determine the percentage of cough inhibition.

Caption: Workflow for the in-vivo guinea pig cough model.

Conclusion and Future Directions

The compelling clinical success of P2X3 receptor antagonists has unequivocally validated this pathway as a central driver of cough hypersensitivity. These agents represent the most significant advance in antitussive therapy in decades. Key challenges and future research will focus on optimizing the therapeutic window to maximize efficacy while minimizing mechanism-related side effects, such as taste disturbance, which is attributed to the blockade of P2X2/3 receptors on gustatory nerves. The development of more selective P2X3 antagonists or alternative dosing strategies may further enhance the clinical profile of this promising class of drugs for patients suffering from chronic cough.

References

- 1. publications.ersnet.org [publications.ersnet.org]

- 2. Treatment of chronic cough: P2X3 receptor antagonists and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. P2X3 receptor antagonist (AF-219) in refractory chronic cough: a randomised, double-blind, placebo-controlled phase 2 study - [medicinesresources.nhs.uk]

- 4. Sensory input to the central nervous system from the lungs and airways: A prominent role for purinergic signalling via P2X2/3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for P2X3 Antagonist 34 (BLU-5937)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols and quantitative data associated with the P2X3 antagonist BLU-5937. This document is intended to guide researchers in the design and execution of similar preclinical and clinical studies.

Introduction

BLU-5937 is a potent and highly selective, non-competitive antagonist of the P2X3 homotrimeric receptor, an ATP-gated ion channel located on primary afferent neurons.[1][2] The release of ATP in the airways can activate these P2X3 receptors, leading to a hypersensitization of the cough reflex and chronic cough.[1][2] By selectively targeting the P2X3 receptor, BLU-5937 aims to reduce cough frequency without causing taste disturbances, a common side effect associated with less selective P2X2/3 receptor antagonists.[3]

Data Presentation

In Vitro Potency and Selectivity of BLU-5937

| Receptor | IC50 | Assay Type | Cell Line | Species | Agonist |

| hP2X3 (homotrimeric) | 25 nM | Electrophysiology | Mammalian cells | Human | α,β-meATP |

| hP2X2/3 (heterotrimeric) | >24 µM (>24,000 nM) | Electrophysiology | Mammalian cells | Human | α,β-meATP |

This table summarizes the in vitro potency and selectivity of BLU-5937 for human P2X3 and P2X2/3 receptors. Data sourced from.

Preclinical Efficacy of BLU-5937 in a Guinea Pig Cough Model

| Treatment Group | Dose (mg/kg, oral) | Cough Reduction vs. Control | Tussive Agent |

| BLU-5937 | 0.3 | Not specified | Histamine/Citric Acid |

| BLU-5937 | 3 | 39% (statistically significant) | Histamine/Citric Acid |

| BLU-5937 | 30 | 52% (statistically significant) | Histamine/Citric Acid |

| BLU-5937 | 3 | Statistically significant reduction | ATP/Citric Acid |

| BLU-5937 | 30 | Statistically significant reduction | ATP/Citric Acid |

This table presents the dose-dependent anti-tussive effect of orally administered BLU-5937 in a guinea pig model of cough. Data sourced from.

Clinical Efficacy of BLU-5937 in the Phase 2b SOOTHE Trial

| Treatment Group (twice daily) | Placebo-Adjusted Reduction in 24-hour Cough Frequency (Day 28) | p-value |

| BLU-5937 12.5 mg | 21.1% | 0.098 |

| BLU-5937 50 mg | 34.4% | ≤ 0.005 |

| BLU-5937 200 mg | 34.2% | ≤ 0.005 |

This table summarizes the primary efficacy endpoint results from the SOOTHE clinical trial in patients with refractory chronic cough. Data sourced from.

Signaling Pathway and Experimental Workflows

Caption: P2X3 Receptor Signaling Pathway in Cough Hypersensitization.

Caption: General Workflow for In Vitro Characterization of BLU-5937.

Caption: Simplified Design of the Phase 2b SOOTHE Clinical Trial.

Experimental Protocols

In Vitro Assays

1. Automated Patch-Clamp Electrophysiology for P2X3 Receptor Antagonism

This protocol is a representative method for determining the potency of BLU-5937 on human P2X3 receptors expressed in a mammalian cell line (e.g., HEK293 or CHO cells) using an automated patch-clamp system.

-

Cell Culture:

-

Maintain a stable cell line expressing human P2X3 receptors in appropriate culture medium and conditions.

-

Harvest cells at 70-90% confluency using a non-enzymatic cell dissociation solution.

-

Wash and resuspend cells in an extracellular solution suitable for electrophysiological recordings.

-

-

Compound Preparation:

-

Prepare a stock solution of BLU-5937 in DMSO.

-

Perform serial dilutions of BLU-5937 in the extracellular solution to achieve the desired final concentrations. A vehicle control containing the same final concentration of DMSO should also be prepared.

-

-

Automated Patch-Clamp Procedure:

-

Load the cell suspension, prepared compounds, and intracellular solution into the automated patch-clamp system (e.g., QPatch or Patchliner).

-

Initiate the automated process of cell capture, seal formation (GΩ seal), and whole-cell configuration.

-

Clamp the cell membrane at a holding potential of -60 mV.

-

Establish a stable baseline current.

-

Apply the P2X3 receptor agonist, α,β-methylene ATP (α,β-meATP), at a concentration that elicits a submaximal response (e.g., EC80) to record the control inward current.

-

Wash out the agonist to allow the current to return to baseline.

-

Pre-incubate the cell with a specific concentration of BLU-5937 for a defined period (e.g., 2-5 minutes).

-

Co-apply the agonist (α,β-meATP) and BLU-5937 and record the resulting current.

-

Repeat steps 5-8 for a range of BLU-5937 concentrations.

-

-

Data Analysis:

-

Measure the peak amplitude of the agonist-induced current in the absence and presence of each concentration of BLU-5937.

-

Calculate the percentage of inhibition for each concentration.

-

Plot the percentage of inhibition against the logarithm of the BLU-5937 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

2. Calcium Flux Assay for P2X3 Receptor Antagonism

This protocol describes a representative high-throughput method to assess the inhibitory activity of BLU-5937 on P2X3 receptor-mediated calcium influx.

-

Cell Preparation:

-

Plate cells stably expressing human P2X3 receptors in 96-well or 384-well black-walled, clear-bottom microplates and culture overnight.

-

Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM) in a suitable assay buffer.

-

Remove the culture medium and add the dye loading solution to the cells.

-

Incubate for 45-60 minutes at 37°C in the dark.

-

Gently wash the cells with the assay buffer to remove extracellular dye.

-

-

Assay Procedure:

-

Prepare serial dilutions of BLU-5937 in the assay buffer.

-

Add the BLU-5937 dilutions or a vehicle control to the wells and incubate for 15-30 minutes at room temperature.

-

Place the microplate in a fluorescence microplate reader (e.g., FLIPR or FlexStation).

-

Record baseline fluorescence.

-

Use the instrument's automated injection system to add the P2X3 agonist (α,β-meATP) to the wells.

-

Immediately begin recording the change in fluorescence intensity over time.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Calculate the percentage of inhibition of the agonist-induced calcium flux for each concentration of BLU-5937.

-

Generate a concentration-response curve and calculate the IC50 value as described for the patch-clamp assay.

-

In Vivo Model

1. Citric Acid-Induced Cough Model in Guinea Pigs

This protocol is a representative method for evaluating the anti-tussive efficacy of BLU-5937 in vivo.

-

Animal Acclimatization and Handling:

-

House male Dunkin-Hartley guinea pigs (e.g., 300-400g) in standard conditions with ad libitum access to food and water for at least one week before the experiment.

-

Handle the animals daily to acclimate them to the experimental procedures.

-

-

Experimental Procedure:

-

On the day of the experiment, place each guinea pig individually into a whole-body plethysmograph chamber and allow it to acclimatize for at least 30 minutes.

-

Administer BLU-5937 (e.g., 0.3, 3, 30 mg/kg) or vehicle orally (p.o.) at a specified time before the tussive challenge (e.g., 2 hours).

-

Induce cough by exposing the animals to an aerosolized solution of a tussive agent, such as citric acid (e.g., 0.4 M), for a defined period (e.g., 5-10 minutes) using an ultrasonic nebulizer.

-

In some protocols, a sensitizing agent like histamine or ATP may be administered prior to the citric acid challenge to induce a hypersensitive cough response.

-

Record the number of coughs during the exposure period and for a defined time afterward using a validated cough detection system that can distinguish coughs from other respiratory events.

-

-

Data Analysis:

-

Quantify the total number of coughs for each animal.

-

Compare the mean number of coughs in the BLU-5937-treated groups to the vehicle-treated control group.

-